2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid
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Overview
Description
2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-methylquinoline.
Oxidation: The methyl group is oxidized to form 8-methyl-2-oxoquinoline.
Acetylation: The 2-oxoquinoline is then reacted with chloroacetic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Potential antimicrobial properties against various pathogens.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic applications in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure.
8-Methylquinoline: A precursor in the synthesis of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid.
2-Oxoquinoline: Another derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(8-methyl-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-3-2-4-9-5-6-10(14)13(12(8)9)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
ACJKWPKYOGJDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=O)N2CC(=O)O |
Origin of Product |
United States |
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